Enhanced Electron Mobility in GeSn Vertical Nanowire MOSFETs vs. Pure Ge
In a direct comparison of vertical nanowire MOSFETs fabricated under identical conditions, GeSn-based transistors demonstrated a 2.5-fold increase in electron mobility compared to those made from pure germanium [1]. This enhancement is attributed to the favorable band structure modifications induced by Sn incorporation, which reduces the electron effective mass [1].
| Evidence Dimension | Electron mobility |
|---|---|
| Target Compound Data | 2.5 times the electron mobility of a comparable Ge transistor |
| Comparator Or Baseline | Pure Ge transistor (baseline mobility of ~3900 cm²/V·s) |
| Quantified Difference | 2.5x higher mobility |
| Conditions | Vertical GeSn nanowire MOSFETs fabricated with CMOS-compatible processes |
Why This Matters
This direct mobility advantage enables lower operating voltages and faster switching speeds in advanced CMOS nodes, making GeSn a compelling choice for high-performance, low-power logic and RF applications.
- [1] Liu, M., Junkes, R., Knoch, J., Grützmacher, D., Buca, D., & Zhao, Q. T. (2023). Vertical GeSn nanowire MOSFETs for CMOS beyond silicon. Communications Engineering, 2(1), 7. View Source
